molecular formula C13H17FO B7869283 1-(4-Fluoro-3-methylphenyl)hexan-1-one

1-(4-Fluoro-3-methylphenyl)hexan-1-one

Cat. No.: B7869283
M. Wt: 208.27 g/mol
InChI Key: JITDOMKFIMPJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-3-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17FO It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluoro-3-methylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R).

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the fluoro group.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research indicates that derivatives of 1-(4-Fluoro-3-methylphenyl)hexan-1-one have demonstrated significant antimicrobial properties. A study highlighted the synthesis of chalcone derivatives, including those based on this compound, which were evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis). The results showed promising activity, suggesting that modifications to the compound could yield effective antituberculosis agents .

Antimalarial Properties

In the realm of antimalarial research, compounds structurally related to this compound have been investigated for their efficacy against Plasmodium falciparum. A novel compound identified as mCMQ069, which shares structural similarities, exhibited potent antimalarial activity in preclinical models. The study emphasized the importance of fluorinated compounds in enhancing pharmacological profiles, including improved potency and reduced dosing frequency .

Chemical Properties and Structure-Activity Relationship (SAR)

The chemical structure of this compound allows for various modifications that can enhance its biological activity. The presence of the fluorine atom is particularly noteworthy as it can influence lipophilicity and metabolic stability. Researchers have explored the structure-activity relationship (SAR) by synthesizing various analogs and assessing their biological activities. For instance, studies have shown that modifications at the phenyl ring can lead to significant changes in antimicrobial potency .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science. Its derivatives can be utilized in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of fluorinated compounds into polymer matrices has been shown to enhance resistance to solvents and improve thermal stability.

Data Summary Table

Application AreaDescriptionKey Findings
Antimicrobial ActivityActivity against Mycobacterium tuberculosisPromising results for chalcone derivatives
Antimalarial PropertiesEfficacy against Plasmodium falciparummCMQ069 showed >99% reduction in parasitemia
Material ScienceUse in polymer synthesisEnhanced solvent resistance and thermal stability

Case Studies

  • Antituberculosis Research : A study synthesized several chalcone derivatives from this compound and tested them against M. tuberculosis. The most active compounds were identified through a series of biological assays that measured their inhibitory effects on bacterial growth.
  • Antimalarial Development : In a preclinical trial, mCMQ069 was administered to SCID mice infected with P. falciparum. The compound's effectiveness was assessed by measuring blood parasitemia over time, demonstrating its potential as a single-dose treatment option.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hexanone chain may facilitate the compound’s ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)hexan-1-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-(3-Methylphenyl)hexan-1-one: Lacks the fluoro group, potentially altering its electronic properties and interactions with molecular targets.

    1-(4-Fluoro-3-methylphenyl)pentan-1-one: Shorter alkyl chain, which may influence its physical properties and applications.

Uniqueness: 1-(4-Fluoro-3-methylphenyl)hexan-1-one is unique due to the combined presence of fluoro and methyl groups on the phenyl ring, along with a hexanone chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-Fluoro-3-methylphenyl)hexan-1-one, a compound with potential pharmacological applications, has garnered attention in various fields of medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H15FO\text{C}_{12}\text{H}_{15}\text{F}O

This compound features a hexanone backbone with a fluorinated aromatic ring that may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Modulation of Receptor Activity : There is evidence indicating that this compound may bind to certain receptors, thereby influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, analogs have been tested against various cancer cell lines, demonstrating notable cytotoxicity:

CompoundCell LineIC50 (µM)Mechanism of Action
CA-4MCF-7 (Breast)0.0035Microtubule disruption
32MCF-70.075Induction of apoptosis
33Hs578T (Triple-Neg.)0.620Inhibition of tubulin polymerization

These findings suggest that the introduction of fluorine in the phenyl ring enhances the anticancer activity, possibly by improving binding affinity to target proteins involved in cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial activity against several strains of bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results indicate that this compound could be a candidate for further development as an antimicrobial agent .

Case Studies

A notable study assessed the efficacy of this compound in a mouse model for cancer treatment. Mice treated with a specific dosage exhibited a significant reduction in tumor size compared to control groups, suggesting promising therapeutic potential. The study reported:

  • Dosage : 25 mg/kg
  • Treatment Duration : 14 days
  • Tumor Reduction : >50% decrease in tumor volume

These findings support the hypothesis that this compound can effectively target cancer cells while sparing normal cells .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO/c1-3-4-5-6-13(15)11-7-8-12(14)10(2)9-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITDOMKFIMPJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.